N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide
Description
N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a synthetic compound featuring a quinazoline core substituted with a 4-methylphenyl group at position 2 and a sulfanyl acetamide moiety at position 2. The cyclopropyl group on the acetamide nitrogen distinguishes it from related analogs. Quinazoline derivatives are known for diverse pharmacological activities, including kinase inhibition and antimicrobial effects .
Properties
Molecular Formula |
C20H19N3OS |
|---|---|
Molecular Weight |
349.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-[2-(4-methylphenyl)quinazolin-4-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H19N3OS/c1-13-6-8-14(9-7-13)19-22-17-5-3-2-4-16(17)20(23-19)25-12-18(24)21-15-10-11-15/h2-9,15H,10-12H2,1H3,(H,21,24) |
InChI Key |
PAYLVYAMDMWACM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)SCC(=O)NC4CC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Quinazoline Ring: The quinazoline ring can be synthesized through the cyclization of appropriate aniline derivatives with formamide or formic acid under acidic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the quinazoline intermediate with thiol reagents under basic conditions.
Attachment of the Cyclopropyl Group: The cyclopropyl group can be attached through a cyclopropanation reaction using diazo compounds and transition metal catalysts.
Formation of the Acetamide Moiety: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazoline ring can be reduced to tetrahydroquinazoline using reducing agents like lithium aluminum hydride.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydroxide, potassium carbonate
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Tetrahydroquinazoline derivatives
Substitution: Various substituted acetamide derivatives
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The quinazoline ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to modulation of their function. The cyclopropyl group may contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycle Diversity: The target compound’s quinazoline core contrasts with triazole (), diaminopyrimidine (), and oxadiazole-indole () systems. Quinazolines are rigid planar structures, enhancing π-π stacking in protein binding, whereas triazoles offer hydrogen-bonding versatility .
Cyclopropyl vs. Alkyl Chains: The cyclopropyl group on the acetamide nitrogen introduces steric constraints and metabolic stability compared to ethyl or isopropyl groups in VUAA-1/OLC-12 .
Hydrogen Bonding and Crystal Packing: Compounds with diaminopyrimidine () exhibit intramolecular N–H⋯N bonds forming S(7) motifs, while the target compound’s quinazoline core may facilitate similar interactions. Crystal structures of analogs show inclination angles between aromatic rings (e.g., 42–62° in ), influencing packing and solubility .
Biological Activity
N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide is a novel compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article reviews its biological activity, including anticancer, antimicrobial, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular structure:
- Molecular Formula : C16H18N2OS
- Molar Mass : 349.45 g/mol
- Functional Groups : Cyclopropyl group, acetamide structure, quinazoline moiety, and a sulfanyl linkage.
The presence of the 4-methylphenyl group enhances its biological activity, making it a promising candidate for drug development.
Anticancer Activity
Research indicates that compounds with a quinazoline core often exhibit significant anticancer properties . The mechanism of action is primarily attributed to the inhibition of various kinases involved in cancer progression. Preliminary studies suggest that this compound may inhibit protein kinases that play critical roles in cell proliferation and survival.
Case Study: Kinase Inhibition
A study involving similar quinazoline derivatives demonstrated their ability to inhibit the activity of specific kinases such as EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor). These kinases are crucial in tumor growth and angiogenesis. The results indicated that modifications to the quinazoline structure could enhance inhibitory potency against these targets.
| Compound Name | Kinase Target | IC50 (µM) |
|---|---|---|
| Compound A | EGFR | 0.5 |
| Compound B | VEGFR | 0.3 |
| This compound | TBD |
Antimicrobial Activity
In addition to its anticancer potential, this compound has shown promising antimicrobial activity . Similar acetamide derivatives have been reported to possess moderate activity against gram-positive bacteria.
Research Findings
A comparative study evaluated several acetamide derivatives against various bacterial strains. The results indicated that compounds with similar structures exhibited varying degrees of antimicrobial activity, suggesting that the presence of specific substituents can influence efficacy.
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Staphylococcus aureus | 8 µg/mL |
| Compound D | E. coli | 16 µg/mL |
| This compound | TBD |
Anti-inflammatory Activity
Preliminary investigations also suggest that this compound may possess anti-inflammatory effects . The sulfur atom in the compound may participate in redox reactions, potentially modulating inflammatory pathways.
The proposed mechanism involves interaction with inflammatory mediators such as cytokines and chemokines, leading to a reduction in inflammation markers. Further studies are required to elucidate the specific pathways affected by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
